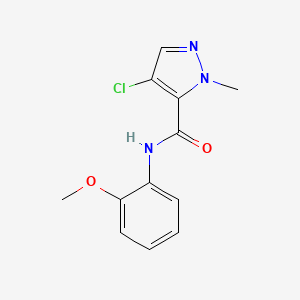![molecular formula C20H18F3N3O3 B5442510 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Mechanism of Action
The mechanism of action of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to bind to and modulate the activity of certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in brain activity.
Biochemical and Physiological Effects:
Studies have shown that 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a number of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in brain activity, and changes in behavior. Specifically, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use as a treatment for anxiety and depression in humans. Additionally, this compound may have applications in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to fully elucidate the potential therapeutic properties of this compound and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of cinnamic acid with 2-nitro-4-(trifluoromethyl)aniline in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with piperazine to yield the final compound.
Scientific Research Applications
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to modulate the activity of certain receptors in the brain, particularly the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
(E)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)16-7-8-17(18(14-16)26(28)29)24-10-12-25(13-11-24)19(27)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVANVJTWNLPH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-pyrimido[5,4-a]pyrrolizine-9-carbonitrile](/img/structure/B5442427.png)
![3-{2-[(2-ethoxy-1,1-dimethylethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5442433.png)
![[4-(allyloxy)benzyl]benzylamine hydrochloride](/img/structure/B5442439.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5442446.png)

![methyl 4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5442458.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)

![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)

![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)